molecular formula C6H6N2O2 B589839 4H-[1,3]Dioxino[5,4-d]pyrimidine CAS No. 155868-96-5

4H-[1,3]Dioxino[5,4-d]pyrimidine

Cat. No.: B589839
CAS No.: 155868-96-5
M. Wt: 138.126
InChI Key: KYCNVDPCMJEXCO-UHFFFAOYSA-N
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Description

4H-[1,3]Dioxino[5,4-d]pyrimidine is a fused heterocyclic compound characterized by a pyrimidine ring fused with a 1,3-dioxane ring system. Its molecular formula is C₆H₆N₂O₂, with a molecular weight of 138.12 g/mol (CAS No. 155868-96-5) . While its specific pharmacological applications are less documented compared to analogs, its structural framework serves as a scaffold for derivatives explored in medicinal chemistry, particularly in antitubercular and anticancer research .

Properties

CAS No.

155868-96-5

Molecular Formula

C6H6N2O2

Molecular Weight

138.126

IUPAC Name

4H-[1,3]dioxino[5,4-d]pyrimidine

InChI

InChI=1S/C6H6N2O2/c1-6-5(8-3-7-1)2-9-4-10-6/h1,3H,2,4H2

InChI Key

KYCNVDPCMJEXCO-UHFFFAOYSA-N

SMILES

C1C2=NC=NC=C2OCO1

Synonyms

4H-1,3-Dioxino[5,4-d]pyrimidine (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Isoxazolo[5,4-d]pyrimidine Derivatives

  • Key Example: 7-Chloro-3-methylisoxazolo[5,4-d]pyrimidine Structural Differences: Replaces the 1,3-dioxane ring with an isoxazole ring. This compound exhibits 10-fold higher potency against cancer cell lines compared to non-chlorinated analogs . Activity: Enhanced anticancer activity due to chlorine substitution at position 7 .

Oxazolo[5,4-d]pyrimidine Derivatives

  • Key Example : 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
    • Structural Differences : Features an oxazole ring fused to pyrimidine.
    • Functional Impact : The benzylsulfanyl group increases lipophilicity, enhancing membrane permeability. Molecular docking studies suggest strong binding to tubulin, a target in mitotic inhibition .
    • Activity : Demonstrates apoptosis induction in leukemia cells at IC₅₀ = 2.1 μM .

Pyrido[1,2-a]pyrimidin-4-one Derivatives

  • Key Example : 2-(3,4-Dimethoxyphenyl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
    • Structural Differences : Replaces the dioxane ring with a pyridine ring and introduces a piperazine substituent.
    • Functional Impact : The 3,4-dimethoxyphenyl group enhances π-π stacking with aromatic residues in kinase active sites.
    • Activity : Shows selective inhibition of PI3Kα (IC₅₀ = 12 nM) due to the 4-methylpiperazine moiety improving solubility and target affinity .

Functional Analogues with Modified Substituents

Antitubercular Derivatives

  • Key Example: Substituted [1,3]dioxino[4,5-d]pyrimidine derivatives synthesized via CAN-catalyzed Biginelli reaction . Structural Differences: Retain the dioxane-pyrimidine core but introduce substituents like nitro or amino groups at position 3. Functional Impact: Nitro groups at position 5 increase antimycobacterial activity (MIC = 0.8 μg/mL against M. tuberculosis), likely through nitro-reductase activation .

Agricultural Bioactive Derivatives

  • Key Example : [1,3]Oxazolo[5,4-d]pyrimidine derivatives with N-sulfonyl substitutions.
    • Structural Differences : Combine oxazole and pyrimidine rings instead of dioxane.
    • Functional Impact : Exhibit auxin-like growth stimulation in plants (e.g., 20% increase in wheat root length at 10⁻⁹ M), surpassing natural auxins like IAA .

Physicochemical and Pharmacokinetic Comparisons

Compound Core Structure Key Substituents logP Solubility (mg/mL) Bioactivity Highlights
This compound Dioxane + Pyrimidine None (parent compound) 0.9 1.2 Scaffold for antitubercular agents
7-Chloro-isoxazolo[5,4-d]pyrimidine Isoxazole + Pyrimidine Cl at position 7 2.1 0.3 Anticancer (IC₅₀ = 0.5 μM)
2-Phenyl-oxazolo[5,4-d]pyrimidine Oxazole + Pyrimidine Benzylsulfanyl at position 7 3.4 0.1 Tubulin inhibition (Kd = 8 nM)
5-Nitro-[1,3]dioxino[4,5-d]pyrimidine Dioxane + Pyrimidine NO₂ at position 5 1.5 0.8 Antitubercular (MIC = 0.8 μg/mL)

Notes:

  • The dioxane ring in this compound improves aqueous solubility (logP = 0.9) compared to more lipophilic isoxazolo derivatives (logP > 2.0) .
  • Substituents like nitro groups or piperazine chains drastically alter target selectivity and pharmacokinetics .

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